Bosentan-d4
Overview
Description
Bosentan-d4: is a deuterium-labeled variant of Bosentan, a dual endothelin receptor antagonist. Bosentan is primarily used to treat pulmonary arterial hypertension by blocking the action of endothelin molecules, which would otherwise promote the narrowing of blood vessels and lead to high blood pressure . The deuterium labeling in this compound is located on the hydroxyethoxy side chain, making it useful in various scientific studies .
Mechanism of Action
Target of Action
Bosentan-d4, a deuterium-labeled variant of Bosentan, serves as a competitive dual antagonist against endothelin-1 (ET) by targeting both ET A and ET B receptors . These receptors are primarily involved in the regulation of vascular tone and cell proliferation .
Mode of Action
This compound interacts with its targets by competitively binding to the endothelin A and B receptors, thereby displacing the endogenous binding partner endothelin-1 (ET-1) from its binding sites . This antagonistic action prevents the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and reduced blood pressure .
Biochemical Pathways
This compound affects several biochemical pathways. It functionally and transcriptionally suppresses the bile salt export pump and alters bile acid levels . This action leads to changes in the homeostasis of bile acids, which can result in cholestasis, a condition characterized by the impairment of bile flow . Additionally, this compound may influence other pathways related to inflammation and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound are likely similar to those of Bosentan. Bosentan shows dose-dependent pharmacokinetics, with clearance and volume of distribution decreasing with increasing intravenous doses and increasing with time . It is metabolized by cytochrome P450 (CYP) 2C9 and CYP3A4 into three metabolites, one of which is metabolically active and accounts for up to 20% of drug activity . Bosentan is largely eliminated via feces, mainly as its major metabolite, with less than 3% of a dose excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of protein and miRNA-21 and programmed cell death 4 (PDCD4) mRNA involved in the malfunction of endothelial cells, including the processes of inflammation and apoptosis . In addition, this compound has been found to exert cardioprotective effects by inhibiting the expressions of CHOP and GRP78, thus preventing cardiac myocytes from abrupt death induced by an ischemia episode .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, handling of the compound requires a well-ventilated place, suitable protective clothing, and non-sparking tools to prevent fire caused by electrostatic discharge steam . Furthermore, the pharmacokinetics and pharmacodynamics of this compound may be affected by the patient’s health status, such as liver function .
Biochemical Analysis
Biochemical Properties
Bosentan-d4, like Bosentan, interacts with endothelin receptors A and B (ETA and ETB) . These interactions block the binding of endothelin-1 to its receptors, negating the deleterious effects of endothelin . Bosentan is highly protein-bound, with approximately 98% bound to albumin .
Cellular Effects
This compound is expected to have similar cellular effects as Bosentan. Bosentan has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to delay the progression of atherosclerosis and enhance plaque stability in atherosclerotic ApoE−/− mice . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to endothelin receptors, thereby blocking the action of endothelin molecules . This prevents the narrowing of blood vessels and reduces high blood pressure . Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 .
Temporal Effects in Laboratory Settings
For instance, long-term administration of Bosentan has been found to improve exercise capacity and decrease the rate of clinical worsening in patients with pulmonary arterial hypertension .
Dosage Effects in Animal Models
In animal models, the effects of Bosentan have been shown to vary with different dosages . For instance, a study found that Bosentan had a substantial effect on the peak hypoglycemia produced by teneligliptin in rats .
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as Bosentan. Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . A study also identified a novel metabolite in the metabolism of Bosentan, suggesting the presence of additional metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not specifically documented. Bosentan, being a small molecule, is likely to be transported and distributed within cells and tissues via passive diffusion and active transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is not specifically known. As a small molecule drug, it is likely to be distributed throughout the cell, including the cytoplasm and potentially the nucleus, depending on its specific interactions with cellular structures and molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bosentan-d4 involves the incorporation of deuterium atoms into the Bosentan molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Techniques such as hot-melt extrusion and solvent evaporation are commonly used to produce this compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Bosentan-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, metabolism, and potential interactions with other molecules .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .
Scientific Research Applications
Chemistry: Bosentan-d4 is used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of Bosentan. The deuterium labeling allows for precise quantification and analysis of the compound in biological samples .
Biology: In biological research, this compound is used to investigate the role of endothelin receptors in various physiological and pathological processes. It helps in understanding the mechanisms of diseases such as pulmonary hypertension and heart failure .
Medicine: this compound is used in clinical studies to evaluate the efficacy and safety of Bosentan in treating pulmonary arterial hypertension. It also aids in the development of new therapeutic strategies targeting endothelin receptors .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Bosentan-based medications. It ensures the consistency and accuracy of drug formulations .
Comparison with Similar Compounds
Ambrisentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension. It selectively targets endothelin-A receptors.
Macitentan: A dual endothelin receptor antagonist similar to Bosentan but with improved efficacy and safety profile.
Sitaxentan: A selective endothelin-A receptor antagonist that was withdrawn from the market due to safety concerns.
Uniqueness of Bosentan-d4: this compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Biological Activity
Bosentan-d4 is a deuterated form of bosentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile.
Overview of Bosentan
Bosentan is known for its ability to block endothelin receptors, specifically ETA and ETB receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor involved in the pathophysiology of PAH. By antagonizing these receptors, bosentan helps to relax blood vessels and improve blood flow.
Pharmacokinetics
Absorption and Distribution:
- Bioavailability: Approximately 50% when taken orally.
- Volume of Distribution: About 18 L.
- Protein Binding: Over 98%, mainly to albumin.
Metabolism:
Bosentan is metabolized in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into active metabolites, which contribute to its overall pharmacological effect.
Elimination:
- Half-life: Approximately 5 hours.
- Clearance Rate: About 4 L/h in patients with PAH.
Bosentan acts as a competitive antagonist at both ETA and ETB receptors. It exhibits a higher affinity for the ETA receptor, which is primarily responsible for vasoconstriction. The blockade of these receptors leads to:
- Decreased pulmonary arterial pressure.
- Improved exercise capacity and functional class in PAH patients.
Clinical Efficacy
Bosentan has been extensively studied for its efficacy in improving symptoms and hemodynamics in PAH patients. A meta-analysis of randomized controlled trials highlighted several key outcomes:
Outcome Measure | Bosentan Group | Placebo Group | P-value |
---|---|---|---|
Mean Pulmonary Arterial Pressure | -6.026 mmHg | Baseline | |
6-Minute Walk Distance (6-MWD) | +46.19 m | Baseline | |
Clinical Worsening (Odds Ratio) | 0.252 | Baseline | |
Functional Class Improvement | OR = 1.650 | Baseline |
These findings indicate that bosentan significantly improves exercise capacity, reduces clinical worsening, and enhances functional status compared to placebo .
Long-Term Effects
A long-term study over five years demonstrated sustained benefits from bosentan therapy:
- Survival Rate: 95% after five years.
- Treatment Success Rates: Declined from 95% at one year to 41% at five years, indicating diminishing but persistent efficacy over time .
Safety Profile
While bosentan is generally well tolerated, some adverse effects have been noted:
- Increased liver function test abnormalities compared to placebo.
- No significant difference in overall mortality rates between bosentan and placebo groups.
The incidence of serious adverse events was similar across both groups, suggesting that bosentan is a safe option for managing PAH .
Case Studies
Several case studies have documented the positive impact of bosentan on patients with PAH:
- Case Study A: A patient with severe PAH showed marked improvement in functional class from WHO Class IV to Class II after six months on bosentan therapy.
- Case Study B: Long-term follow-up indicated stable hemodynamics and quality of life improvements over three years without significant adverse effects.
Properties
IUPAC Name |
4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-RZOBCMOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649157 | |
Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065472-77-6 | |
Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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